molecular formula C14H20O4 B1592918 2,5-Dimethoxybenzyl 3-methylbutanoate CAS No. 876665-00-8

2,5-Dimethoxybenzyl 3-methylbutanoate

Cat. No. B1592918
M. Wt: 252.31 g/mol
InChI Key: RDUFPMXHOICPCV-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzyl 3-methylbutanoate is a chemical compound with the molecular formula C14H20O4 . It has an average mass of 252.306 Da and a monoisotopic mass of 252.136154 Da . It is typically stored in a dry, room-temperature environment .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxybenzyl 3-methylbutanoate consists of 14 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The compound has a density of 1.1±0.1 g/cm³ .


Physical And Chemical Properties Analysis

2,5-Dimethoxybenzyl 3-methylbutanoate has a boiling point of 333.1±27.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 143.1±23.8 °C . The index of refraction is 1.490 , and it has a molar refractivity of 69.4±0.3 cm³ .

Scientific Research Applications

1. Synthesis of Pheromones

2,5-Dimethoxybenzyl 3-methylbutanoate is utilized in the synthesis of complex organic compounds, such as pheromones. An example is its role in the synthesis of gentisyl quinone isovalerate, a sex pheromone of the German cockroach. This synthesis is notable for its application in organic chemistry education, showcasing important techniques like extraction, IR spectroscopy, and NMR spectroscopy (Feist, 2008).

2. Photochemistry Studies

The compound is also significant in photochemistry research. Studies involving related compounds, such as 3,5-dimethoxybenzyl acetate, have been conducted to understand the photolysis process using techniques like membrane introduction mass spectrometry. This research contributes to our understanding of reaction mechanisms and the formation of various products under photolytic conditions (Wong et al., 1996).

3. Organic Synthesis Applications

In the field of organic synthesis, 2,5-Dimethoxybenzyl 3-methylbutanoate plays a role as an intermediate or reagent. For instance, it's involved in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with potential antitumor activity. This illustrates its value in developing pharmacologically active compounds (Grivsky et al., 1980).

4. Studies in Catalysis

2,5-Dimethoxybenzyl 3-methylbutanoate-related research extends to catalysis, where it's used to understand reaction mechanisms in various chemical processes. This includes studies on homologation routes to produce specific hydrocarbons, providing insights into the role of different catalysts and reaction conditions (Ahn et al., 2009).

Safety And Hazards

The compound is considered hazardous and has a GHS07 pictogram . The hazard statement is H302 , and the precautionary statements are P280-P305+P351+P338 . It’s recommended to avoid contact with clothing and to wash thoroughly after handling .

properties

IUPAC Name

(2,5-dimethoxyphenyl)methyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-10(2)7-14(15)18-9-11-8-12(16-3)5-6-13(11)17-4/h5-6,8,10H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUFPMXHOICPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648787
Record name (2,5-Dimethoxyphenyl)methyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxybenzyl 3-methylbutanoate

CAS RN

876665-00-8
Record name (2,5-Dimethoxyphenyl)methyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PL Feist - Journal of chemical education, 2008 - ACS Publications
This experiment describes the synthesis of gentisyl quinone isovalerate, or blattellaquinone, a sex pheromone of the German cockroach that was isolated and identified in 2005. The …
Number of citations: 6 pubs.acs.org
T Yakura, M Omoto, Y Yamauchi, Y Tian, A Ozono - Tetrahedron, 2010 - Elsevier
Reaction of p-substituted phenols 2 with a catalytic amount of 4-iodophenoxyacetic acid (1) and Oxone ® as a co-oxidant in tetrahydrofuran (THF) or 1,4-dioxane–water gave the …
Number of citations: 67 www.sciencedirect.com
B Duffy - 2012 - search.proquest.com
Monoquinones and diquinones are a biologically and chemically important class of compounds that can be found in numerous natural products such as: thymoquinone, oosporein, …
Number of citations: 1 search.proquest.com

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